molecular formula C6H14O12P2 B154902 alpha-D-Glucose 1,6-bisphosphate CAS No. 10139-18-1

alpha-D-Glucose 1,6-bisphosphate

Cat. No. B154902
CAS RN: 10139-18-1
M. Wt: 340.12 g/mol
InChI Key: RWHOZGRAXYWRNX-VFUOTHLCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Glucose 1,6-bisphosphate, also known as Glc-1,6-BP, is a bis-phosphorylated derivative of alpha-D-glucose . It plays a key role in carbohydrate metabolism . It is a product of the reaction of glucose-1- or 6-phosphate with glucose-1,6-bisphosphate synthase .


Synthesis Analysis

Alpha-D-Glucose 1,6-bisphosphate can be synthesized from glucose 6-phosphate through a two-step chemical reaction, involving acetylation and phosphorylation, followed by hydrolysis to remove acetyl groups. A protein named Slr1334 from the unicellular cyanobacterium Synechocysitis sp. PCC 6803 has been identified as a Glc-1,6-BP-synthase . This protein efficiently converts fructose-1,6-bisphosphate (Frc-1,6-BP) and α-D-glucose-1-phosphate/α-D-glucose-6-phosphate into Glc-1,6-BP .


Molecular Structure Analysis

The molecular formula of Alpha-D-Glucose 1,6-bisphosphate is C6H14O12P2 . It contains a total of 34 bonds; 20 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 six-membered ring, 7 hydroxyl groups, 3 secondary alcohols, 1 ether (aliphatic), and 2 phosphates .


Chemical Reactions Analysis

The functionality of α-D-phosphohexomutases (αPHM) relies on an initial auto-phosphorylation step which requires the presence of α-D-glucose-1,6-bisphosphate (Glc-1,6-BP) . The Slr1334 protein efficiently converts fructose-1,6-bisphosphate (Frc-1,6-BP) and α-D-glucose-1-phosphate/α-D-glucose-6-phosphate into Glc-1,6-BP and also catalyzes the reverse reaction .


Physical And Chemical Properties Analysis

Alpha-D-Glucose 1,6-bisphosphate is a white to off-white powder . It is soluble in water .

Scientific Research Applications

Metabolic Regulation and Enzyme Activation

alpha-D-Glucose 1,6-bisphosphate (Glc-1,6-BP) is a crucial metabolic regulator and an essential activator of enzymes like phosphoglucomutase (PGM) and others in the αPHM superfamily. It plays a central role in various metabolic processes, including glycogen metabolism, glycolysis, amino sugar formation, and the formation of bacterial cell walls and capsules. Despite its significance, the origin of Glc-1,6-BP, especially in prokaryotes, was not well understood until it was discovered that the Slr1334 protein from the cyanobacterium Synechocysitis sp. PCC 6803 is a Glc-1,6-BP-synthase. This protein efficiently converts fructose-1,6-bisphosphate (Frc-1,6-BP) and α-d-glucose-1-phosphate/α-d-glucose-6-phosphate into Glc-1,6-BP and also catalyzes the reverse reaction. This discovery sheds light on the origin and function of Glc-1,6-BP in carbon metabolism (Neumann, Friz, & Forchhammer, 2021).

Enzymatic Activity and Ligand Binding

The compound is also involved in the function of various enzymes. For example, PgcM, a β-phosphoglucomutase, exhibits activity transforming mainly β-glucose 1-phosphate to β-glucose 6-phosphate via the intermediate glucose 1,6-bisphosphate. Glucose 1,6-bisphosphate is also critical in the function of phosphomannomutase2 (PMM2), which, upon ligand binding, undergoes a large conformational transition essential for its activity. This has significant implications in understanding glycosylation disorders and potential therapeutic interventions (Mesak & Dahl, 2000)(Andreotti et al., 2014).

Role in Glycolysis and Gluconeogenesis

The compound is also observed to be a key player in glycolytic processes and gluconeogenesis. For instance, fructose 1,6-bisphosphate aldolase, a glycolytic enzyme, catalyzes the cleavage of fructose 1,6-bisphosphate, indicating that Glc-1,6-BP may be involved in the substrate binding and reaction process of this enzyme. Furthermore, studies on enzymes like beta-phosphoglucomutase (beta-PGM) reveal intricate mechanisms of substrate conversion and inhibition, where Glc-1,6-BP is a crucial component of the reaction pathway (Choi & Tolan, 2004)(Tremblay et al., 2005).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Alpha-D-Glucose 1,6-bisphosphate . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The origin of this activator compound in bacteria is unknown and is a subject of ongoing research . The discovery of the Slr1334 protein as a Glc-1,6-BP-synthase suggests a conserved and essential role for the members of this αPHM subfamily . This could have implications for our understanding of glycogen metabolism, glycolysis, amino sugar formation as well as bacterial cell wall and capsule formation .

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t2-,3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHOZGRAXYWRNX-VFUOTHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801014547
Record name alpha-D-Glucose 1,6-bis(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-D-Glucose 1,6-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-D-Glucose 1,6-bisphosphate

CAS RN

10139-18-1
Record name Glucose 1,6-bisphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10139-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucose-1,6-bisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpha-D-Glucose 1,6-Bisphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .alpha.-D-Glucopyranose, 1,6-bis(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-D-Glucose 1,6-bis(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-glucose 1,6-bis(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCOSE 1,6-BISPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRX17R6AM2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name alpha-D-Glucose 1,6-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-D-Glucose 1,6-bisphosphate
Reactant of Route 2
Reactant of Route 2
alpha-D-Glucose 1,6-bisphosphate
Reactant of Route 3
alpha-D-Glucose 1,6-bisphosphate
Reactant of Route 4
Reactant of Route 4
alpha-D-Glucose 1,6-bisphosphate
Reactant of Route 5
Reactant of Route 5
alpha-D-Glucose 1,6-bisphosphate
Reactant of Route 6
alpha-D-Glucose 1,6-bisphosphate

Citations

For This Compound
55
Citations
M Tedokon, K Suzuki, Y Kayamori, S Fujita… - Clinical …, 1992 - academic.oup.com
We developed a new enzymatic method for the assay of inorganic phosphate (Pi) by using sucrose phosphorylase (SP; EC 2.4.1.7) and phosphoglucomutase (PGM; EC 5.4.2.2). Pi is …
Number of citations: 43 academic.oup.com
A Katz, K Sahlin, S Broberg - American Journal of …, 1991 - journals.physiology.org
The effect of bicycle exercise (75% of maximal oxygen uptake) on glucose uptake by the inferior limb (LGU) and glycolysis in human skeletal muscle has been investigated. Biopsies …
Number of citations: 128 journals.physiology.org
PP Layne, VA Najjar - … of the National Academy of Sciences, 1979 - National Acad Sciences
The rate of transfer of [32P]phosphate from [32P]-labeled phosphoglucomutase (alpha-D-glucose-1,6-bisphosphate:alpha-D-glucose-1-phosphate phosphotransferase, EC 2.7.5.1) to …
Number of citations: 24 www.pnas.org
U Francke, MA Pellegrino - Proceedings of the National …, 1977 - National Acad Sciences
Interspecific cell hybrids containing defined parts of human chromosome 6 were used for regional mapping of gene loci previously assigned to chromosome 6: the human leukocyte …
Number of citations: 234 www.pnas.org
A Katz, C Bogardus - American Journal of Physiology …, 1991 - journals.physiology.org
Euglycemic (approximately 5.5 mM) hyperinsulinemic clamps were performed on normoglycemic insulin-sensitive (NIS) men and men who were normoglycemic but insulin resistant (…
Number of citations: 7 journals.physiology.org
R Gustafsson, U Eckhard, W Ye, ED Enbody… - Biomolecules, 2020 - mdpi.com
Phosphoglucomutase 5 (PGM5) in humans is known as a structural muscle protein without enzymatic activity, but detailed understanding of its function is lacking. PGM5 belongs to the …
Number of citations: 7 www.mdpi.com
Y Song, X Gao - bioRxiv, 2021 - biorxiv.org
The metabolic changes that occurred during either cold stratification or after-ripen treatment, and in both dormant seeds and after-ripened seeds either under the dry state or during …
Number of citations: 3 www.biorxiv.org
Y Song, X Gao, Y Wu - Frontiers in Plant Science, 2021 - frontiersin.org
Pinus Koraiensis seeds have physiological dormancy. Cold stratification releases seed dormancy. The changes in metabolite profiles of dormant seeds and cold stratified seeds during …
Number of citations: 4 www.frontiersin.org
PL Mallipeddi, M Joshi… - Chemical Biology & Drug …, 2012 - Wiley Online Library
A pharmacophore‐based virtual screening method was developed and validated for use in predicting the function of a novel protein in terms of small metabolite binding. Five test cases …
Number of citations: 11 onlinelibrary.wiley.com
Y Yu, L Zhang, T Li, N Wu, L Jiang, X Ji, H Huang - Journal of Proteomics, 2018 - Elsevier
Arachidonic acid (ARA) is a valuable polyunsaturated fatty acid produced by Mortierella alpina. Although some strategies such as nitrogen supplementation have shown the potential to …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.